molecular formula C16H17NO5S B284921 2-Hydroxy-5-[(mesitylsulfonyl)amino]benzoic acid

2-Hydroxy-5-[(mesitylsulfonyl)amino]benzoic acid

Cat. No. B284921
M. Wt: 335.4 g/mol
InChI Key: KEQHMHOXZFBGJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-5-[(mesitylsulfonyl)amino]benzoic acid, also known as MSA, is a sulfonamide-based compound that has gained significant attention in scientific research due to its various applications. MSA is a white to light yellow crystalline powder that is soluble in organic solvents such as DMSO and DMF. This compound is widely used in biochemistry and molecular biology research due to its ability to inhibit enzymes and its anti-inflammatory properties.

Mechanism of Action

2-Hydroxy-5-[(mesitylsulfonyl)amino]benzoic acid inhibits enzymes by binding to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's catalytic activity. 2-Hydroxy-5-[(mesitylsulfonyl)amino]benzoic acid's anti-inflammatory properties are believed to be due to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Biochemical and Physiological Effects:
2-Hydroxy-5-[(mesitylsulfonyl)amino]benzoic acid has been shown to have various biochemical and physiological effects. In addition to its enzyme inhibitory and anti-inflammatory properties, 2-Hydroxy-5-[(mesitylsulfonyl)amino]benzoic acid has been found to have antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Hydroxy-5-[(mesitylsulfonyl)amino]benzoic acid in lab experiments is its ability to selectively inhibit enzymes, allowing researchers to study specific enzyme pathways. However, 2-Hydroxy-5-[(mesitylsulfonyl)amino]benzoic acid's sulfonamide group may interact with other proteins and enzymes, leading to non-specific effects. Additionally, 2-Hydroxy-5-[(mesitylsulfonyl)amino]benzoic acid's solubility in organic solvents may limit its use in aqueous-based experiments.

Future Directions

There are several future directions for 2-Hydroxy-5-[(mesitylsulfonyl)amino]benzoic acid research. One potential area of study is its use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, 2-Hydroxy-5-[(mesitylsulfonyl)amino]benzoic acid's anti-inflammatory properties may have potential in the treatment of other inflammatory diseases such as multiple sclerosis and inflammatory bowel disease. Further research is needed to fully understand the mechanisms of 2-Hydroxy-5-[(mesitylsulfonyl)amino]benzoic acid's effects and its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-Hydroxy-5-[(mesitylsulfonyl)amino]benzoic acid involves the reaction of mesitylene sulfonyl chloride with 2-hydroxy-5-aminobenzoic acid in the presence of a base such as triethylamine. The reaction yields 2-Hydroxy-5-[(mesitylsulfonyl)amino]benzoic acid as a product, which can be purified through recrystallization.

Scientific Research Applications

2-Hydroxy-5-[(mesitylsulfonyl)amino]benzoic acid has been extensively studied for its various applications in scientific research. It is commonly used as an inhibitor of enzymes such as carbonic anhydrase and metalloproteinases. 2-Hydroxy-5-[(mesitylsulfonyl)amino]benzoic acid has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.

properties

Molecular Formula

C16H17NO5S

Molecular Weight

335.4 g/mol

IUPAC Name

2-hydroxy-5-[(2,4,6-trimethylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C16H17NO5S/c1-9-6-10(2)15(11(3)7-9)23(21,22)17-12-4-5-14(18)13(8-12)16(19)20/h4-8,17-18H,1-3H3,(H,19,20)

InChI Key

KEQHMHOXZFBGJU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)O)C(=O)O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)O)C(=O)O)C

Origin of Product

United States

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